molecular formula C20H21NO4S B3334011 Fmoc-Met-OH-1-13C CAS No. 286460-73-9

Fmoc-Met-OH-1-13C

Cat. No.: B3334011
CAS No.: 286460-73-9
M. Wt: 372.4 g/mol
InChI Key: BUBGAUHBELNDEW-ZLHLYFPTSA-N
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Description

Fmoc-Met-OH-1-13C: is a labeled analogue of N-Fmoc-L-methionine, where the carbon at the 1-position is replaced with the isotope carbon-13. This compound is commonly used in peptide synthesis and various biochemical applications. The presence of the carbon-13 isotope makes it particularly useful in nuclear magnetic resonance (NMR) studies, allowing for detailed structural and dynamic analysis of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-OH-1-13C involves the incorporation of the carbon-13 isotope into the methionine molecule. The general synthetic route includes the protection of the amino group of methionine with the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions typically involve the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling is achieved through the use of carbon-13 enriched precursors, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Met-OH-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Met-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, allowing the methionine residue to participate in further biochemical interactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-Met-OH-1-13C is unique due to its specific carbon-13 labeling, which provides enhanced capabilities for NMR studies. This isotopic labeling allows for precise tracking and analysis of methionine residues in peptides and proteins, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl(113C)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-ZLHLYFPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745796
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286460-73-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286460-73-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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